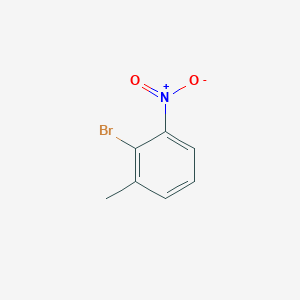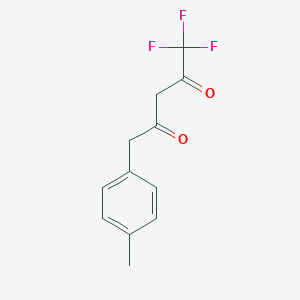
2-Bromo-3-nitrotoluene
Übersicht
Beschreibung
2-Bromo-3-nitrotoluene is a chemical compound that has been studied for its crystal structure . The dihedral angle between the nitro group and the phenyl ring is reported to be 54.1 (4)° . It may be used in the preparation of unsymmetrical dimethyl dinitro biphenyl, via Ullmann reaction .
Synthesis Analysis
The synthesis of 2-Bromo-3-nitrotoluene involves the interaction with nitrobenzene . The process uses Ba (BrF4)2 as a highly-active brominating agent . The result of this interaction is the formation of pure 3-bromo-nitrotoluene .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-nitrotoluene has been studied, and the dihedral angle between the nitro group and the phenyl ring is reported to be 54.1 (4)° .Chemical Reactions Analysis
2-Bromo-3-nitrotoluene may be used in the preparation of unsymmetrical dimethyl dinitro biphenyl, via Ullmann reaction . It may also be used as a starting material in the synthesis of 10-methylfluoranthene .Physical And Chemical Properties Analysis
2-Bromo-3-nitrotoluene has a molecular formula of C7H6BrNO2, an average mass of 216.032 Da, and a mono-isotopic mass of 214.958176 Da . Its physical properties include a density of 1.6±0.1 g/cm3, a boiling point of 282.4±0.0 °C at 760 mmHg, and a flash point of 104.5±21.8 °C . It also has a molar refractivity of 45.3±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 133.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
2-Bromo-3-nitrotoluene: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 2-Bromo-3-nitrotoluene is used as a starting material in the synthesis of complex organic molecules. For example, it can be used in the preparation of unsymmetrical dimethyl dinitro biphenyl via Ullmann reaction . This showcases its utility in constructing biphenyl structures, which are a core component in many organic compounds.
Safety and Hazards
2-Bromo-3-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
2-Bromo-3-nitrotoluene is a chemical compound with the molecular formula CH3C6H3(NO2)Br It’s known that nitroaromatic compounds like 2-bromo-3-nitrotoluene can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It’s known that the compound can be used in the preparation of unsymmetrical dimethyl dinitro biphenyl, via the ullmann reaction . This suggests that it can participate in electrophilic aromatic substitution reactions, where it can interact with its targets and induce changes.
Biochemical Pathways
As a nitroaromatic compound, it may potentially interfere with electron transport, protein functionality, and dna synthesis, given the reactivity of nitro groups .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (21603 g/mol), boiling point (135-136 °C), and density (0803 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
Nitroaromatic compounds can cause oxidative stress and potential cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-nitrotoluene. For instance, temperature can affect the compound’s physical state and reactivity . Moreover, the compound should be stored in a dry, room-temperature environment to maintain its stability .
Eigenschaften
IUPAC Name |
2-bromo-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAAVRIWNMTOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282877 | |
| Record name | 2-Bromo-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitrotoluene | |
CAS RN |
41085-43-2 | |
| Record name | 41085-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)




![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)






